

An In-Depth Technical Guide to the Degradation Pathways of N-nitroso-furosemide

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Compound of Interest

Compound Name: *N-nitroso-furosemide*

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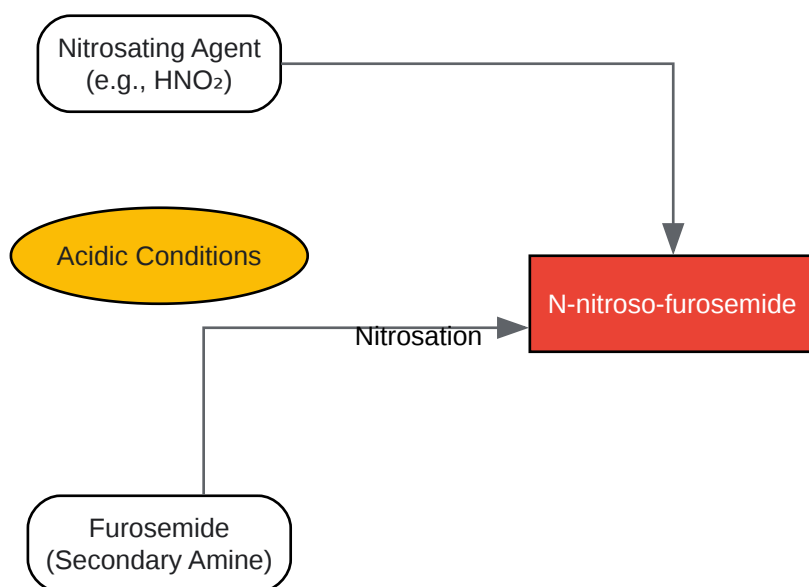
Introduction

N-nitroso-furosemide is a nitrosamine drug substance-related impurity (NDSRI) of Furosemide, a potent loop diuretic used in the treatment of edema and hypertension.[1][2][3] Furosemide, being a secondary amine, is susceptible to nitrosation, leading to the formation of **N-nitroso-furosemide**. [1][2][3] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[2] Therefore, a thorough understanding of the formation and degradation pathways of **N-nitroso-furosemide** is crucial for the development of robust control strategies and ensuring patient safety.

This technical guide provides a comprehensive overview of the potential degradation pathways of **N-nitroso-furosemide** under various stress conditions, including hydrolysis, photolysis, and thermal stress. Due to the limited publicly available data specifically on the degradation of **N-nitroso-furosemide**, this guide combines information on the degradation of the parent drug, furosemide, with established knowledge of the chemical behavior of N-nitroso compounds to propose plausible degradation mechanisms. Detailed experimental protocols for conducting forced degradation studies and analytical methodologies for the identification and quantification of degradation products are also presented.

Formation of N-nitroso-furosemide

N-nitroso-furosemide is formed from the reaction of furosemide with a nitrosating agent, typically nitrous acid (HNO_2), which can be generated from nitrite salts under acidic conditions. [1] This reaction is a classic nitrosation of a secondary amine.



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Caption: Formation of **N-nitroso-furosemide** from furosemide.

Potential Degradation Pathways

Forced degradation studies are essential to understand the stability of a drug substance and to identify its potential degradation products.[4] While specific studies on **N-nitroso-furosemide** are not readily available, plausible degradation pathways can be inferred from the known degradation of furosemide and other N-nitroso compounds.

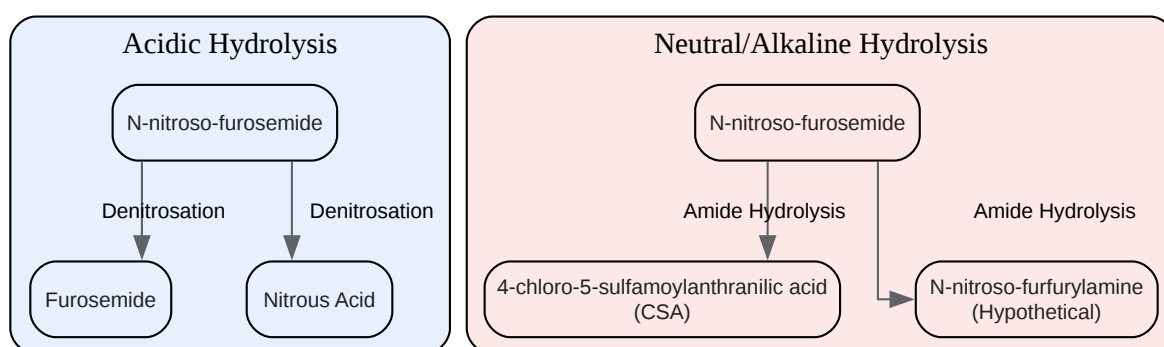
Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of N-nitroso compounds to hydrolysis is pH-dependent.

- **Acidic Conditions:** Under acidic conditions, N-nitrosamines can undergo denitrosation, cleaving the N-NO bond to regenerate the parent amine (furosemide) and release nitrous acid.[5]

- Neutral to Alkaline Conditions: In neutral to alkaline solutions, other degradation pathways may become more prominent. For instance, a study on the degradation of N-nitroso-hydrochlorothiazide, another diuretic, showed rapid degradation at pH values between 6 and 8. A similar pH-dependent instability could be anticipated for **N-nitroso-furosemide**.

A primary site for hydrolysis in the furosemide moiety is the amide linkage, which could lead to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfurylamine. However, the presence of the nitroso group might influence the reactivity of the rest of the molecule.



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Caption: Plausible hydrolytic degradation pathways for **N-nitroso-furosemide**.

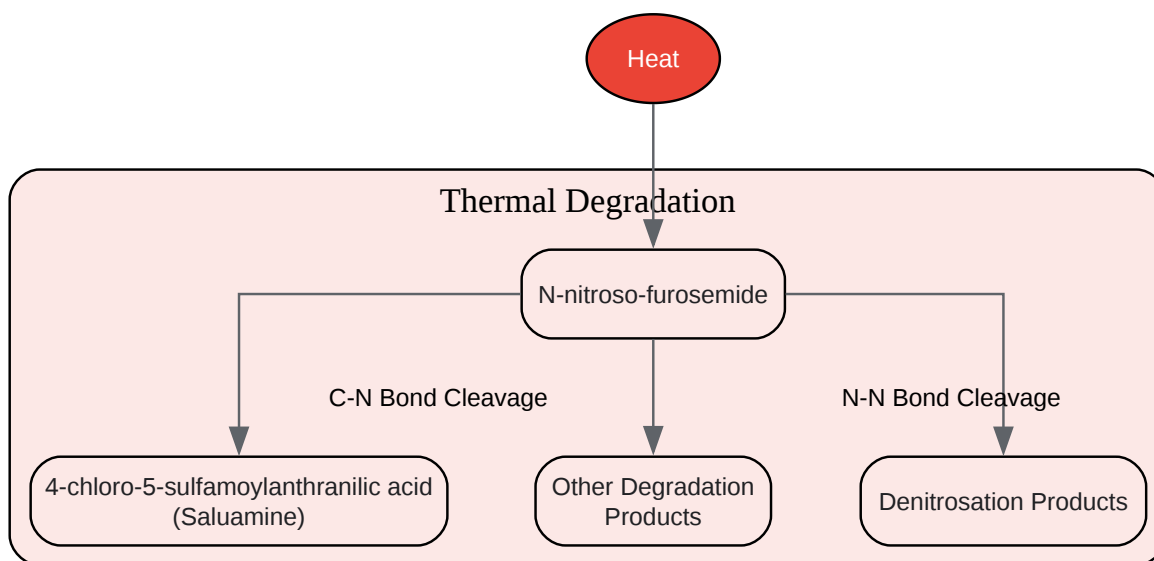
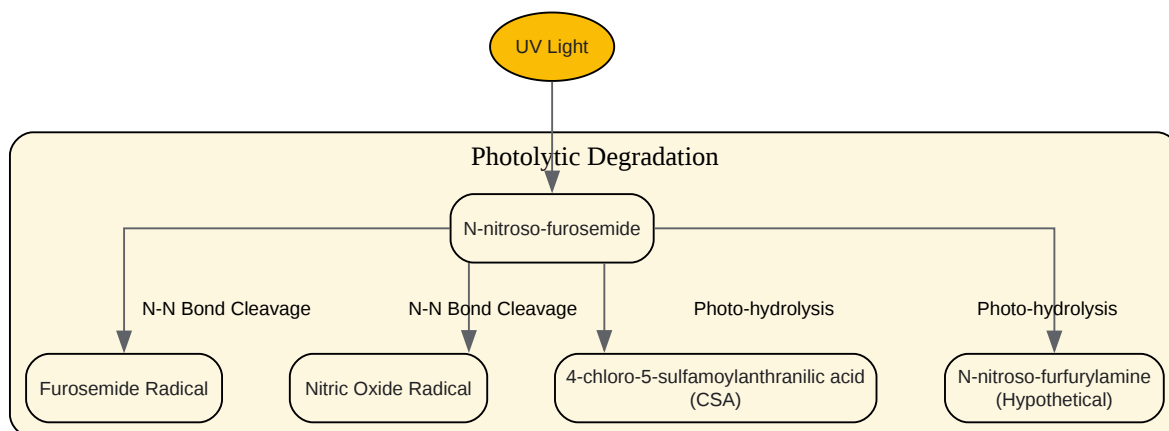
Photodegradation

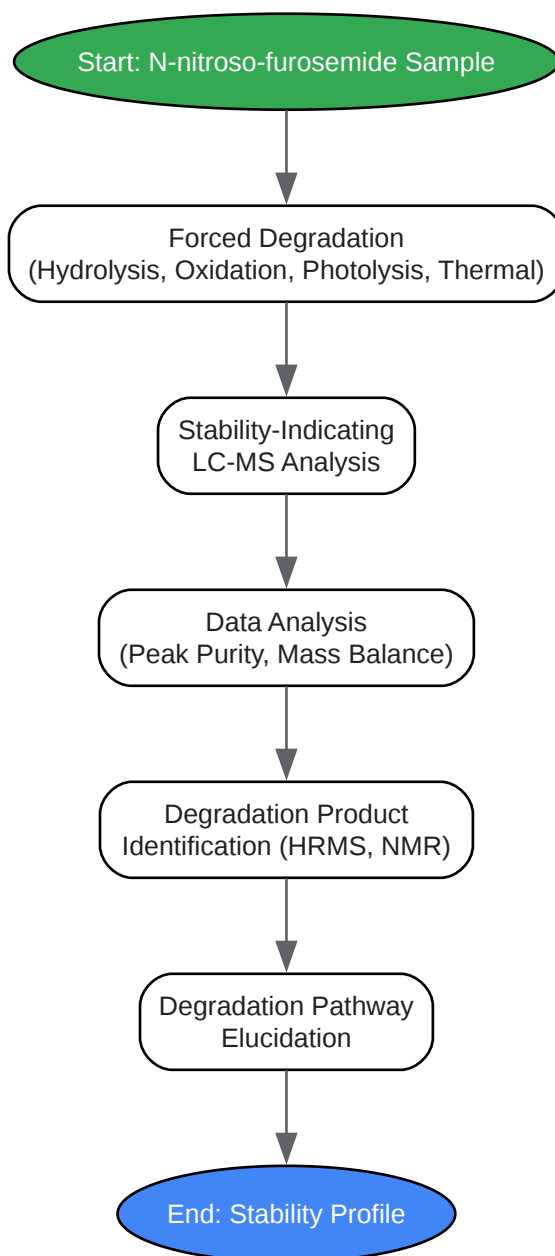
Furosemide is known to be unstable to light.[6] Photodegradation of furosemide in solution leads to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol through photo-hydrolysis.[6] N-nitroso compounds are also known to be photolabile, and their photolysis often involves the cleavage of the N-N bond, leading to the formation of nitric oxide radicals.[7]

Therefore, under photolytic stress, **N-nitroso-furosemide** is expected to degrade through two main pathways:

- Cleavage of the N-NO bond: This would lead to the formation of a furosemide radical and a nitric oxide radical.

- Degradation of the furosemide moiety: Similar to furosemide, photohydrolysis could occur, leading to CSA and N-nitroso-furfurylamine (hypothetical).





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